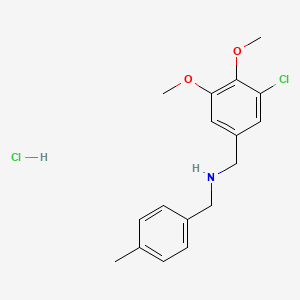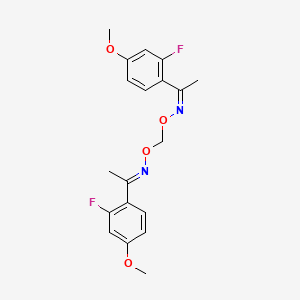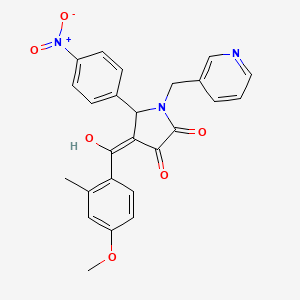
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride, also known as MDA-19, is a synthetic cannabinoid that has been studied for its potential therapeutic properties. It was first synthesized in 2003 by researchers at the University of Mississippi and has since been the subject of numerous scientific studies.
作用機序
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride acts on the cannabinoid receptors in the body, specifically the CB2 receptor. This receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune responses. By activating this receptor, (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride has been shown to have effects on other physiological systems as well. It has been shown to have antioxidant properties and to protect against oxidative stress in vitro. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines in animal models of inflammation.
実験室実験の利点と制限
One advantage of using (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride in laboratory experiments is its specificity for the CB2 receptor. This allows researchers to study the effects of CB2 activation without the confounding effects of CB1 activation, which is associated with psychoactive effects. However, one limitation of using (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride is its relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experimental settings.
将来の方向性
There are many potential future directions for research on (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride. One area of interest is its potential as a treatment for autoimmune diseases, which are characterized by an overactive immune response. Additionally, further studies are needed to determine its potential as a cancer treatment, as well as its effects on other physiological systems such as the nervous system. Finally, there is a need for more research on the safety and toxicity of (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride, particularly in the context of long-term use.
合成法
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a reducing agent. The resulting product is then purified and converted to the hydrochloride salt form.
科学的研究の応用
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride has been studied for its potential therapeutic properties in a variety of areas, including pain management, inflammation, and cancer treatment. It has been shown to have anti-inflammatory effects in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have analgesic effects in animal models of pain.
特性
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.ClH/c1-12-4-6-13(7-5-12)10-19-11-14-8-15(18)17(21-3)16(9-14)20-2;/h4-9,19H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRKWRCSLNPYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Cl)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)


![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
